Cas no 1373233-42-1 (4-bromo-N-cyclohexylnaphthalene-1-carboxamide)

4-Bromo-N-cyclohexylnaphthalene-1-carboxamide is a brominated naphthalene derivative featuring a cyclohexyl carboxamide substituent. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex structures, particularly in pharmaceutical and materials science research. The bromine atom at the 4-position offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions. The cyclohexyl group enhances solubility in organic solvents, facilitating purification and downstream applications. Its well-defined structure and stability make it suitable for use in method development and mechanistic studies. This compound is typically handled under standard laboratory conditions, requiring no specialized precautions beyond those for brominated aromatics.
4-bromo-N-cyclohexylnaphthalene-1-carboxamide structure
1373233-42-1 structure
Product name:4-bromo-N-cyclohexylnaphthalene-1-carboxamide
CAS No:1373233-42-1
MF:C17H18BrNO
MW:332.234923839569
MDL:MFCD22192461
CID:3043555

4-bromo-N-cyclohexylnaphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
    • YEC23342
    • V2715
    • 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
    • MDL: MFCD22192461
    • Inchi: 1S/C17H18BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,20)
    • InChI Key: UIUZKTPSXVELHS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=CC=CC=21)C(NC1CCCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Topological Polar Surface Area: 29.1
  • XLogP3: 5

4-bromo-N-cyclohexylnaphthalene-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB335525-10 g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide; 97%
1373233-42-1
10g
€1062.00 2023-04-26
TRC
B685113-100mg
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
1373233-42-1
100mg
$ 64.00 2023-04-18
Chemenu
CM265151-10g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
1373233-42-1 95%
10g
$533 2021-08-18
abcr
AB335525-5 g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide; 97%
1373233-42-1
5g
€654.00 2023-04-26
Chemenu
CM265151-5g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
1373233-42-1 95%
5g
$320 2021-08-18
TRC
B685113-250mg
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
1373233-42-1
250mg
$ 98.00 2023-04-18
A2B Chem LLC
AE61965-10g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
1373233-42-1 97%
10g
$662.00 2024-04-20
Ambeed
A569947-1g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
1373233-42-1 97%
1g
$152.0 2024-04-24
abcr
AB335525-10g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide, 97%; .
1373233-42-1 97%
10g
€1062.00 2025-02-21
A2B Chem LLC
AE61965-1g
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
1373233-42-1 97%
1g
$142.00 2024-04-20

Additional information on 4-bromo-N-cyclohexylnaphthalene-1-carboxamide

4-Bromo-N-Cyclohexylnaphthalene-1-Carboxamide (CAS No. 1373233-42-1): An Overview of a Promising Compound in Medicinal Chemistry

4-Bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS No. 1373233-42-1) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its brominated naphthalene core and cyclohexyl amide functionality, has been the subject of extensive research, particularly in the areas of drug discovery and development.

The molecular structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is composed of a naphthalene ring system substituted with a bromine atom at the 4-position and an amide group attached to the 1-position, which is further functionalized with a cyclohexyl moiety. This combination of functionalities imparts the compound with a range of interesting chemical and biological properties, making it a valuable candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide as a lead compound in the development of novel therapeutic agents. One notable area of research has focused on its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide has shown promising results in preclinical studies for its anti-cancer properties. Research has indicated that it can selectively induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide has also been investigated to assess its suitability for therapeutic use. Studies have shown that it exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for successful drug development. Furthermore, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In addition to its therapeutic potential, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide has also been explored for its use as a research tool in chemical biology. Its unique structure allows it to serve as a valuable probe for investigating the biological roles of specific protein targets and signaling pathways. For instance, it has been used to study the interactions between bromodomain-containing proteins and their ligands, providing insights into epigenetic regulation and chromatin dynamics.

The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide involves several well-established chemical reactions, including bromination, amide formation, and cyclohexylation steps. These synthetic routes have been optimized to achieve high yields and purity levels, making the compound readily available for both research and development purposes.

In conclusion, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS No. 1373233-42-1) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as an important molecule in the field.

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Amadis Chemical Company Limited
(CAS:1373233-42-1)4-bromo-N-cyclohexylnaphthalene-1-carboxamide
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